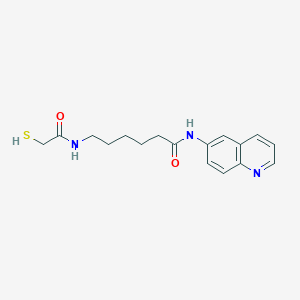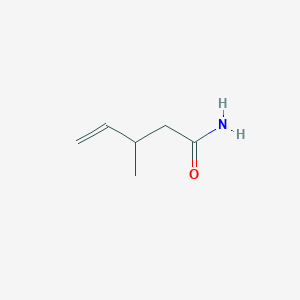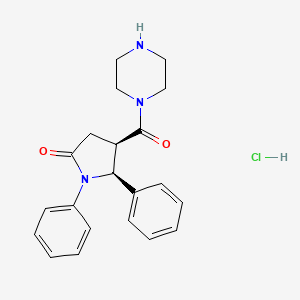![molecular formula C8H13BrN4O B12909245 2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol CAS No. 88290-68-0](/img/structure/B12909245.png)
2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol typically involves the following steps:
Bromination: The starting material, 2-(dimethylamino)pyrimidine, undergoes bromination at the 6-position using bromine or a brominating agent.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ethanolamine to introduce the aminoethanol group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of agrochemicals and materials science due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyrimidine derivative with similar chemical properties.
2,4-Diaminopyrimidine: A pyrimidine derivative with two amino groups, used in various pharmaceutical applications.
Uniqueness
2-((6-Bromo-2-(dimethylamino)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the aminoethanol moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
88290-68-0 |
|---|---|
Formule moléculaire |
C8H13BrN4O |
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
2-[[6-bromo-2-(dimethylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C8H13BrN4O/c1-13(2)8-11-6(9)5-7(12-8)10-3-4-14/h5,14H,3-4H2,1-2H3,(H,10,11,12) |
Clé InChI |
JEVYQRXSQFGGKX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=CC(=N1)Br)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
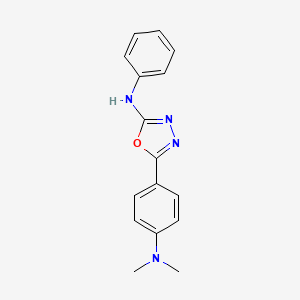
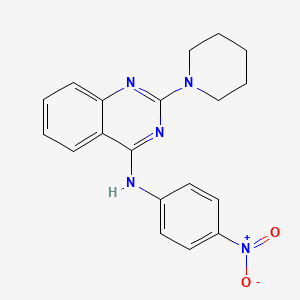

![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)
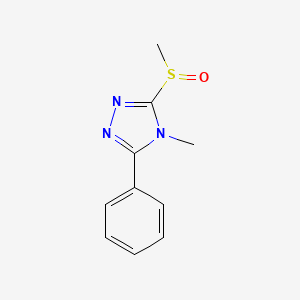

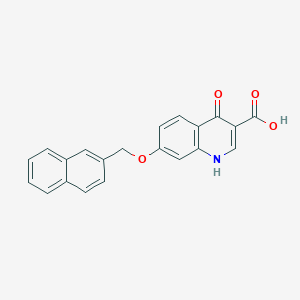
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
